molecular formula C14H18ClNO2 B1418862 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210754-44-1

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B1418862
CAS No.: 1210754-44-1
M. Wt: 267.75 g/mol
InChI Key: HKCPYFYZPRQFBR-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chloroacetamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and a chlorinated acetamide side chain. This compound serves as an intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks and biologically active molecules. Its structural uniqueness lies in the oxane ring, which introduces steric and electronic effects distinct from purely aromatic or aliphatic substituents .

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPYFYZPRQFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Scientific Research Applications

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and properties between 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide and related compounds:

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Notable Features
2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide C₁₄H₁₈ClNO₂ 4-Phenyloxan-4-yl group 275.75 Oxane ring enhances rigidity; phenyl group may improve lipophilicity .
2-Chloro-N-[(4-methylphenyl)methyl]acetamide C₁₀H₁₂ClNO 4-Methylbenzyl group 197.66 Simpler aromatic substituent; lower steric hindrance .
2-Chloro-N-(4-sulfamoylphenyl)acetamide C₈H₈ClN₂O₃S 4-Sulfamoylphenyl group 244.68 Sulfonamide group introduces hydrogen-bonding capacity and polarity .
2-Chloro-N-(2,4-dimethylphenyl)acetamide C₁₀H₁₂ClNO 2,4-Dimethylphenyl group 197.66 Ortho-methyl groups influence crystal packing via N–H···O interactions .
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ Polychlorinated aromatic substituents 342.60 High halogen content enhances electrophilicity and potential bioactivity .

Crystallographic and Hydrogen-Bonding Behavior

  • Oxane-containing derivative : The tetrahydropyran ring may enforce a specific conformation, reducing molecular flexibility. Intramolecular C–H···O interactions could stabilize the structure, as seen in related acetamides .
  • Aromatic analogs : Compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibit intermolecular N–H···O hydrogen bonds, forming chains in the solid state .

Biological Activity

2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant research findings.

The compound has a molecular formula of C11H12ClNC_{11}H_{12}ClN and a molecular weight of approximately 207.67 g/mol. It is characterized by the following physical properties:

  • Melting Point : 120–122 °C
  • Boiling Point : 350 °C
  • Density : 1.2 g/cm³

Antimicrobial Activity

Research has shown that 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Study: Antibacterial and Antifungal Screening

A study conducted by Katke et al. (2011) synthesized various derivatives of chloroacetamides, including 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide, and evaluated their antimicrobial efficacy using agar diffusion methods. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Chloroacetamide Derivatives

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)Candida sp. (mm)
3a716No zone10
3b26232515
3c30353620
Control30303525

Note: Measurements represent the diameter of inhibition zones in millimeters.

Structure-Activity Relationships (SAR)

The biological activity of chloroacetamides, including the compound in focus, can be attributed to their structural features. The presence of the chloro group enhances lipophilicity, facilitating better membrane penetration, while the oxan moiety contributes to binding affinity with microbial targets.

The proposed mechanism involves the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival. This was evidenced by studies showing that derivatives with stronger electron-withdrawing groups exhibited enhanced activity.

Safety and Toxicology

Although promising in terms of efficacy, safety evaluations are crucial. Preliminary toxicological assessments suggest that compounds like 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide may exhibit irritant properties but further studies are needed to fully understand their safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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